2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile
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Overview
Description
The compound 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is a chemical entity with potential relevance in the field of organic chemistry and material science. While specific studies directly addressing this compound are limited, insights can be gleaned from related research on its synthesis, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts alkylations, employing acetonitrile as a solvent or reagent due to its polar nature. For instance, studies demonstrate the synthesis of complex heterocycles and functionalized aryl compounds utilizing acetonitrile and derivatives thereof (Khalik, 1997), (Pan, Zhang, Zhu, 2015).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and computational studies, offers insights into the electronic configuration, bonding patterns, and geometric arrangements in molecules. For instance, DFT and TD-DFT/PCM calculations provide detailed structural, spectroscopic characterizations, and reactivity profiles of related compounds (Wazzan, Al-Qurashi, Faidallah, 2016).
Chemical Reactions and Properties
Chemical reactions involving acetonitrile or its derivatives often lead to a variety of functionalized products. For example, radical cyanomethylation/arylation reactions using acetonitrile as the radical precursor have been demonstrated to access oxindoles, highlighting the versatility of acetonitrile in organic synthesis (Pan, Zhang, Zhu, 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. Although specific data on 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is not readily available, related research on acetonitrile and its derivatives provides a basis for inferring its physical characteristics based on structural similarities.
Chemical Properties Analysis
The chemical properties of compounds like 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, including reactivity patterns, stability under various conditions, and interaction with other chemical entities, can often be predicted from studies on similar molecules. For example, the reactivity of acetonitrile derivatives in electrophilic substitution reactions or as nucleophiles in radical processes indicates a broad range of chemical behaviors that could be relevant (Frech, Blacque, Schmalle, Berke, 2006).
Scientific Research Applications
Advanced Oxidation Processes (AOPs)
Compounds with similar structures may undergo advanced oxidation processes, which are used to degrade recalcitrant compounds in environmental settings. For instance, studies on acetaminophen degradation via AOPs have shown the production of various by-products, suggesting potential pathways for the environmental breakdown of complex organic molecules, including those related to "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" (Qutob et al., 2022).
Oxidative Stress Biomarkers
The study of oxidative stress biomarkers in human body fluids can be related to understanding the metabolic and environmental impact of various compounds, including "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile". Research on 8-oxo-7,8-dihydroguanine and 8-oxo-7,8-dihydro-2′-deoxyguanosine concentrations provides insights into oxidative DNA damage and its potential implications for compounds with similar structures (Hu et al., 2015).
Environmental Fate and Behavior
Understanding the environmental fate and behavior of compounds like "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" can be informed by studies on similar chemicals. Research on parabens, for example, has revealed their ubiquitous presence in surface waters and sediments, raising concerns about the continuous introduction of synthetic chemicals into the environment and their biodegradability (Haman et al., 2015).
Analytical Chemistry Applications
The development of analytical methods for detecting and quantifying chemical compounds in various matrices is crucial for understanding their properties and impacts. Studies focused on the synthesis of intermediates and analytical methods provide valuable knowledge for the analysis of complex organic molecules, including "2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile" (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNMUACVLPQQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379146 |
Source
|
Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile | |
CAS RN |
175135-33-8 |
Source
|
Record name | 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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